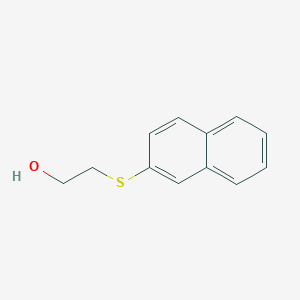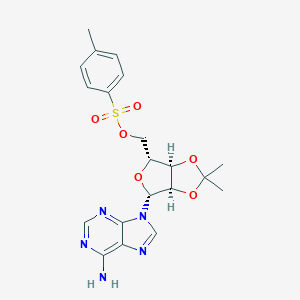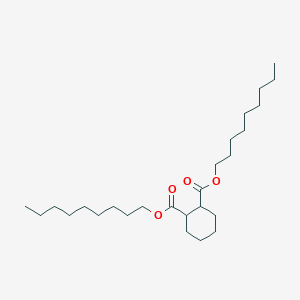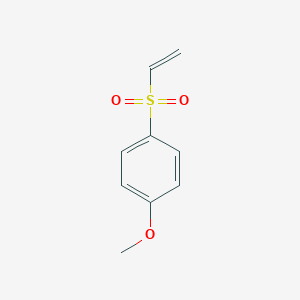
p-Anisyl vinyl sulfone
Descripción general
Descripción
P-Anisyl vinyl sulfone is a type of vinyl sulfone, a functional group in organic chemistry that consists of a vinyl group bonded to a sulfone group . Vinyl sulfones have been known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions . They also play a key role as structural units of many biologically active compounds and serve as versatile building blocks for various organic transformations .
Synthesis Analysis
The synthesis of vinyl sulfones has attracted significant interest among organic chemists. Various methods have been developed for the preparation of vinyl sulfones, including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones . A recent study has demonstrated a DNA-compatible method for the synthesis of vinyl sulfones, starting from simple sodium sulfinates and DNA-conjugated alkenes .Molecular Structure Analysis
The molecular structure of vinyl sulfones, including p-Anisyl vinyl sulfone, consists of a vinyl group (C=CH2) bonded to a sulfone group (SO2) attached to an aromatic ring . The sulfone group makes the vinyl group electrophilic, allowing it to be used as a pharmacophore for binding to the thiol of cysteine residues .Chemical Reactions Analysis
Vinyl sulfones are known for their reactivity with various chemical entities. They can participate in 1,4-addition reactions and cycloaddition reactions . They can also undergo direct cross-coupling with the sulfonyl derivative with an alkene or alkyne source .Safety And Hazards
Vinyl sulfones, including p-Anisyl vinyl sulfone, are considered hazardous. They can cause skin irritation, serious eye damage, and may cause respiratory irritation. They are harmful if swallowed and may cause an allergic skin reaction . It is recommended to handle them with appropriate personal protective equipment and in a well-ventilated area .
Direcciones Futuras
The future of vinyl sulfones, including p-Anisyl vinyl sulfone, looks promising. They are being increasingly used in the field of synthetic organic chemistry due to their versatile chemistry and the development of new and efficient methods for their synthesis . Furthermore, the global vinyl sulfone market value is estimated at US$ 2.2 billion in 2023 , indicating a growing interest and potential for future applications in various industries.
Propiedades
IUPAC Name |
1-ethenylsulfonyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBPVKHLRWYNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936615 | |
| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Anisyl vinyl sulfone | |
CAS RN |
16191-87-0 | |
| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

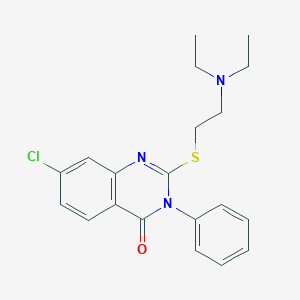
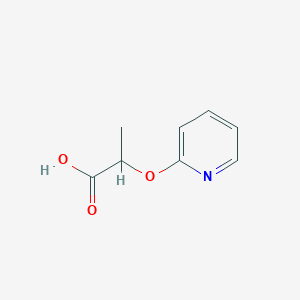
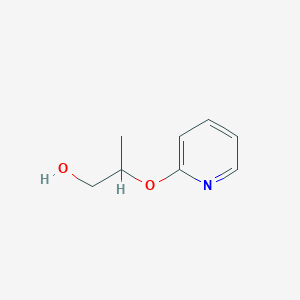
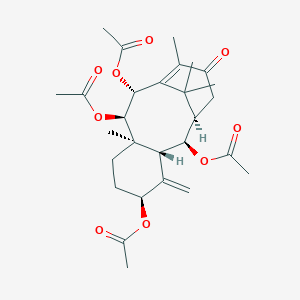
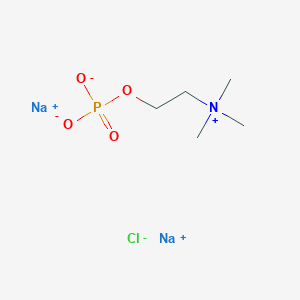
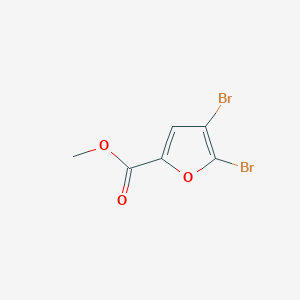
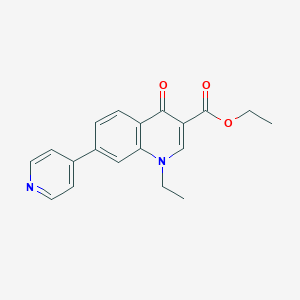
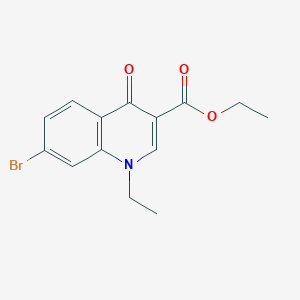
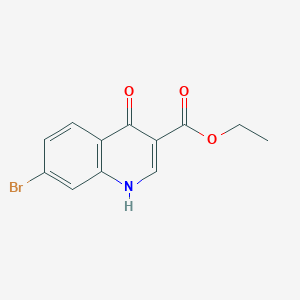
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
